molecular formula C25H28N4O2S B4930429 5-cyano-6-mercapto-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide - 4-methylmorpholine (1:1)

5-cyano-6-mercapto-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide - 4-methylmorpholine (1:1)

Cat. No. B4930429
M. Wt: 448.6 g/mol
InChI Key: XWKQTPFVTJVJAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "5-cyano-6-mercapto-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide - 4-methylmorpholine (1:1)" often involves multi-component reactions, providing a versatile approach to creating a wide array of heterocyclic compounds. For instance, the synthesis of related pyridine and pyrazoline derivatives has been achieved through reactions involving cyanothioacetamide, aldehydes, and malononitrile, highlighting the role of water as a solvent and the use of bases like triethylamine at room temperature. These methods underscore the importance of solvent choice and reaction conditions in synthesizing complex heterocyclic structures (Jayarajan et al., 2019).

Molecular Structure Analysis

X-ray diffraction techniques play a pivotal role in determining the molecular structure of synthesized compounds, offering insights into the arrangement of atoms and the stereochemistry of the molecules. The molecular structures of related compounds synthesized through condensation reactions have been elucidated, revealing intricate details about their crystalline forms and confirming the expected heterocyclic frameworks (Krivokolysko et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of "5-cyano-6-mercapto-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide - 4-methylmorpholine (1:1)" and its derivatives can be influenced by the functional groups present in the molecule. Studies have explored the reactivity of similar compounds towards nucleophilic substitution, oxidation, and alkylation reactions. These reactions are crucial for modifying the chemical structure and introducing new functional groups, thus altering the compound's chemical properties and potential applications (Dyachenko et al., 1996).

properties

IUPAC Name

5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS.C5H11NO/c1-13-17(19(24)23-15-10-6-3-7-11-15)18(14-8-4-2-5-9-14)16(12-21)20(25)22-13;1-6-2-4-7-5-3-6/h2-11,18,22,25H,1H3,(H,23,24);2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKQTPFVTJVJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3.CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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